molecular formula C13H10Cl2N2O3S B2821810 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 851080-43-8

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2821810
CAS RN: 851080-43-8
M. Wt: 345.19
InChI Key: PPGCCWXRZQGBJZ-SSZFMOIBSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles and their derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazoles can participate in a variety of reactions, including cycloaddition reactions .

Scientific Research Applications

Removal of Heavy Metals from Industrial Wastes

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide, and similar compounds, have been utilized in the synthesis of novel magnetic nanoadsorbents for the removal of heavy metals like Zn^2+ and Cd^2+ from industrial wastes. This application highlights the compound's potential in environmental remediation and pollution control (Zargoosh et al., 2015).

Synthesis of Anti-Inflammatory and Analgesic Agents

Derivatives of this compound have been synthesized as part of a larger group of novel heterocyclic compounds, showing potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities. This indicates its role in the development of new pharmaceuticals (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Novel thiazolidine-2,4-dione derivatives, related to this compound, have shown antimicrobial and antifungal activities, particularly against Gram-negative bacteria and fungi. This suggests potential applications in combating microbial infections and developing new antimicrobial agents (Alhameed et al., 2019).

Antihypertensive α-Blocking Agents

Certain derivatives synthesized from similar compounds have demonstrated good antihypertensive α-blocking activity and low toxicity, suggesting potential applications in the treatment of hypertension and related cardiovascular conditions (Abdel-Wahab et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the specific biological target. Some benzo[d]thiazole derivatives have been found to inhibit certain enzymes, which could be one possible mechanism of action .

properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-17-11-8(15)4-7(14)5-10(11)21-13(17)16-12(18)9-6-19-2-3-20-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGCCWXRZQGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

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